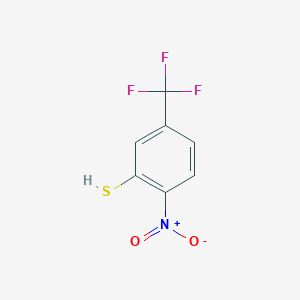![molecular formula C8H18N4O5 B13395233 Acetic acid;2-amino-5-[[amino-(hydroxyamino)methylidene]amino]pentanoic acid](/img/structure/B13395233.png)
Acetic acid;2-amino-5-[[amino-(hydroxyamino)methylidene]amino]pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;2-amino-5-[[amino-(hydroxyamino)methylidene]amino]pentanoic acid, also known as Nω-Hydroxy-L-arginine Monoacetate, is a compound with significant biochemical importance. It is a derivative of L-arginine, an amino acid that plays a crucial role in various metabolic processes. This compound is particularly notable for its involvement in the nitric oxide synthesis pathway, which is essential for various physiological functions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-amino-5-[[amino-(hydroxyamino)methylidene]amino]pentanoic acid typically involves the hydroxylation of L-arginine. The process can be carried out using various hydroxylating agents under controlled conditions to ensure the selective formation of the desired product. The reaction is usually performed in an aqueous medium with a suitable catalyst to facilitate the hydroxylation process.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity starting materials, controlled reaction environments, and advanced purification techniques to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;2-amino-5-[[amino-(hydroxyamino)methylidene]amino]pentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of reduced derivatives.
Substitution: The amino and hydroxyamino groups in the compound can participate in substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of nitroso or nitro derivatives, while reduction can yield amine derivatives. Substitution reactions can produce a wide range of substituted compounds with different functional groups.
Scientific Research Applications
Acetic acid;2-amino-5-[[amino-(hydroxyamino)methylidene]amino]pentanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its role in the nitric oxide synthesis pathway and its effects on cellular signaling and metabolism.
Medicine: It has potential therapeutic applications in treating conditions related to nitric oxide deficiency, such as cardiovascular diseases and certain types of cancer.
Industry: The compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other biologically active compounds.
Mechanism of Action
The mechanism of action of acetic acid;2-amino-5-[[amino-(hydroxyamino)methylidene]amino]pentanoic acid involves its role as a precursor in the synthesis of nitric oxide. The compound is converted to nitric oxide by the enzyme nitric oxide synthase, which catalyzes the oxidation of the guanidine group in the compound. Nitric oxide then acts as a signaling molecule, regulating various physiological processes such as vasodilation, neurotransmission, and immune response.
Comparison with Similar Compounds
Similar Compounds
L-Arginine: The parent compound from which acetic acid;2-amino-5-[[amino-(hydroxyamino)methylidene]amino]pentanoic acid is derived. It is also involved in the nitric oxide synthesis pathway.
Nω-Hydroxy-L-arginine: A direct precursor in the nitric oxide synthesis pathway, similar in structure and function to the compound .
Acetohydroxamic Acid: Another compound with a similar hydroxylamine functional group, used in different biochemical applications.
Uniqueness
This compound is unique due to its specific role in the nitric oxide synthesis pathway and its potential therapeutic applications. Its ability to modulate nitric oxide levels makes it a valuable compound for research and therapeutic purposes, distinguishing it from other similar compounds.
Properties
IUPAC Name |
acetic acid;2-amino-5-[[amino-(hydroxyamino)methylidene]amino]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N4O3.C2H4O2/c7-4(5(11)12)2-1-3-9-6(8)10-13;1-2(3)4/h4,13H,1-3,7H2,(H,11,12)(H3,8,9,10);1H3,(H,3,4) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYMCYRPQICLHKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C(CC(C(=O)O)N)CN=C(N)NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
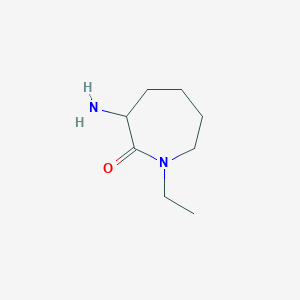
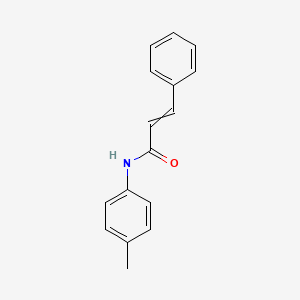
![[[3-(Methoxymethoxy)-2,3-dimethylbutyl]-phenylphosphoryl]benzene](/img/structure/B13395165.png)

![3-Phenylmethoxy-4-(phenylmethoxymethyl)-6-oxabicyclo[3.1.0]hexane](/img/structure/B13395167.png)
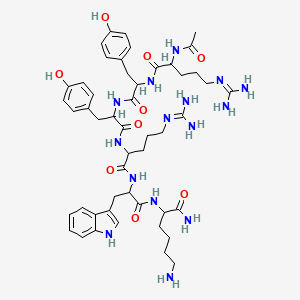

![methyl 5-ethylidene-4-[2-oxo-2-[4-[2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]phenoxy]ethyl]-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B13395185.png)
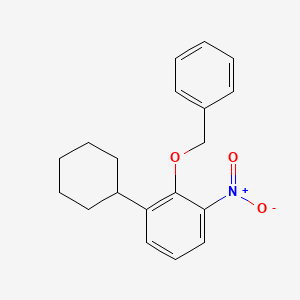
![1-[6-Bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B13395193.png)
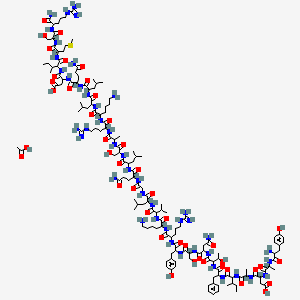
![[(1S,2S,3R,4S,7R,9S,10S,11R,12R,15S)-4,9,11,12,15-pentaacetyloxy-1-hydroxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.0^{3,10.0^{4,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13395203.png)
![Sodium;2-[(2,5-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(4-hydroxy-2,5-dimethylphenyl)methyl]benzenesulfonate](/img/structure/B13395217.png)
